

# Physical and chemical properties of Isocarapanaubine

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## Compound of Interest

Compound Name: *Isocarapanaubine*

Cat. No.: *B1630909*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Isocarapanaubine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Isocarapanaubine**, an indole alkaloid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the scientific attributes and potential applications of this natural compound. This document synthesizes available data on its identification, physicochemical characteristics, and spectroscopic profile, providing a foundational resource for further study.

## General and Chemical Identifiers

**Isocarapanaubine** is a complex heterocyclic compound belonging to the spiro-oxindole alkaloid class. It is a natural product that has been isolated from plant sources, notably from the Apocynaceae family.

Identifier	Data
IUPAC Name	methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate[1]
Synonyms	7-Isocarapanaubine[1]
CAS Number	17391-09-2[1]
Molecular Formula	C <sub>23</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub> [1]
Canonical SMILES	<chem>C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5)NC4=O)OC</chem> [1]
InChI Key	QIZNWMMOECVGAP-XRWSZIPKSA-N[1]
Natural Source	Isolated from plants of the Apocynaceae family, such as <i>Rauwolfia vomitoria</i> and <i>Neisosperma oppositifolia</i> . [2][3]
Compound Class	Indole Alkaloid; Spiro-oxindole Alkaloid[2]

## Physicochemical Properties

The physicochemical properties of **Isocarapanaubine** have been determined through computational models and experimental observations. These properties are crucial for understanding its behavior in biological systems and for developing analytical methods.

Property	Value
Molecular Weight	428.5 g/mol [1]
Appearance	Powder[4]
XLogP3	1.6[1]
Hydrogen Bond Donors	1[1]
Hydrogen Bond Acceptors	7[1]
Rotatable Bond Count	3[1]

## Solubility Data

The solubility of a compound is a critical parameter for its formulation and delivery as a potential therapeutic agent.

Solvent	Solubility	Notes
Chloroform	Soluble	[4]
Dichloromethane	Soluble	[4]
Ethyl Acetate	Soluble	[4]
DMSO	Soluble	[4]
Acetone	Soluble	[4]
General Tip	-	For higher solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial. Stock solutions in DMSO can typically be stored at -20°C.[4]

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **Isocarapanaubine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data were reported in  $\text{CDCl}_3$ .<sup>[3]</sup>

<sup>1</sup> H NMR Chemical Shifts (δ ppm) in CDCl <sub>3</sub> [3]	<sup>13</sup> C NMR Chemical Shifts (δ ppm) in CDCl <sub>3</sub> [3]
NH: 7.60 (s)	C-2: 179.9
H-9: 6.91 (d, J=8.1 Hz)	C-3: 72.2
H-10: 6.78 (dd, J=8.1, 2.2 Hz)	C-5: 60.1
H-12: 6.73 (d, J=2.2 Hz)	C-6: 51.5
H-14 $\alpha$ : 2.15 (m)	C-7: 57.2
H-14 $\beta$ : 1.45 (m)	C-8: 131.0
H-15: 3.25 (m)	C-9: 124.1
H-16: 2.05 (m)	C-10: 109.4
H-17: 4.80 (m)	C-11: 147.9
H-18: 1.30 (d, J=6.4 Hz)	C-12: 111.4
H-19: 5.40 (q, J=6.4 Hz)	C-13: 147.4
H-21 $\alpha$ : 2.95 (m)	C-14: 33.9
H-21 $\beta$ : 2.70 (m)	C-15: 35.9
OCH <sub>3</sub> (C-10): 3.86 (s)	C-16: 30.5
OCH <sub>3</sub> (C-11): 3.82 (s)	C-17: 77.9
OCH <sub>3</sub> (Ester): 3.75 (s)	C-18: 18.9
C-19: 121.2	
C-20: 130.8	
C-21: 52.9	
OCH <sub>3</sub> (C-10): 56.1	
OCH <sub>3</sub> (C-11): 55.9	
OCH <sub>3</sub> (Ester): 51.5	

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the molecule's fragmentation pattern, which aids in structural identification.

MS Data Type	Observed m/z Values[3]
EI-MS	428 (M <sup>+</sup> , 92%), 413 (5%), 411 (8%), 397 (4%)
UV ( $\lambda_{\max}$ )	220 nm (log $\epsilon$ 4.52), 245 nm (infl.), 300 nm (infl.) [3]

## Experimental Protocols

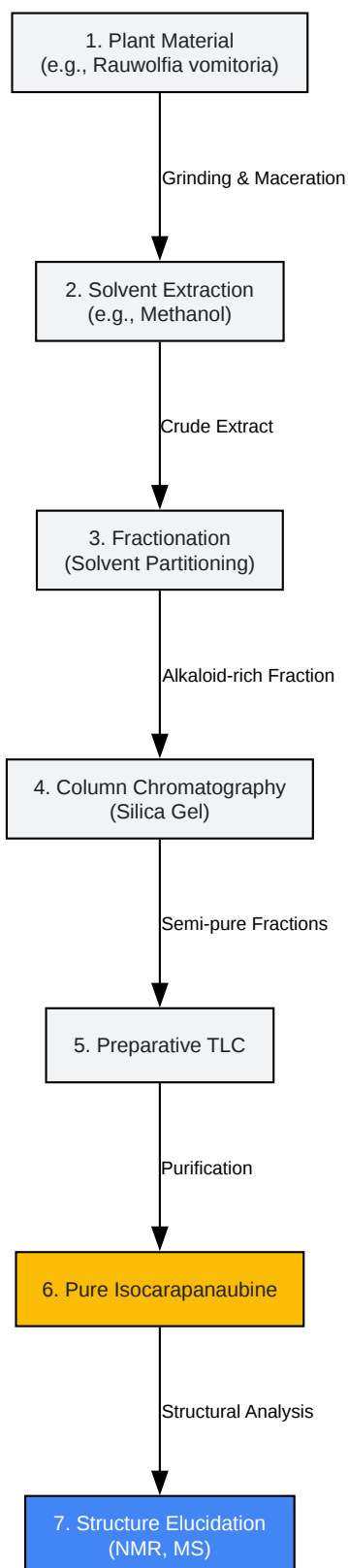
Detailed experimental protocols for the synthesis and specific signaling pathway analysis of **Isocarapanaubine** are not extensively documented in publicly available literature. However, based on reports of its isolation, a general workflow can be outlined.

### General Protocol for Isolation from Plant Material

**Isocarapanaubine** is isolated from the plant material of species like *Rauwolfia vomitoria* or *Neisosperma oppositifolia*. [2][3] The general procedure involves solvent extraction followed by chromatographic separation.

- **Preparation of Plant Material:** The relevant plant parts (e.g., stem bark, roots) are collected, dried, and ground into a fine powder.
- **Solvent Extraction:** The powdered material is subjected to extraction with an organic solvent, typically methanol or ethanol, often through maceration or Soxhlet extraction.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on polarity.
- **Chromatographic Purification:** The alkaloid-rich fraction is subjected to multiple rounds of chromatography.
  - **Column Chromatography:** Silica gel is commonly used as the stationary phase, with a gradient of solvents like hexane and acetone to separate the components. [3]

- Preparative Thin-Layer Chromatography (pTLC): For final purification, pTLC with a suitable solvent system (e.g., 50% acetone in hexane) can be employed to isolate the pure compound.[3]
- Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMBC) and mass spectrometry.



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General workflow for the isolation of **Isocarapanaubine**.

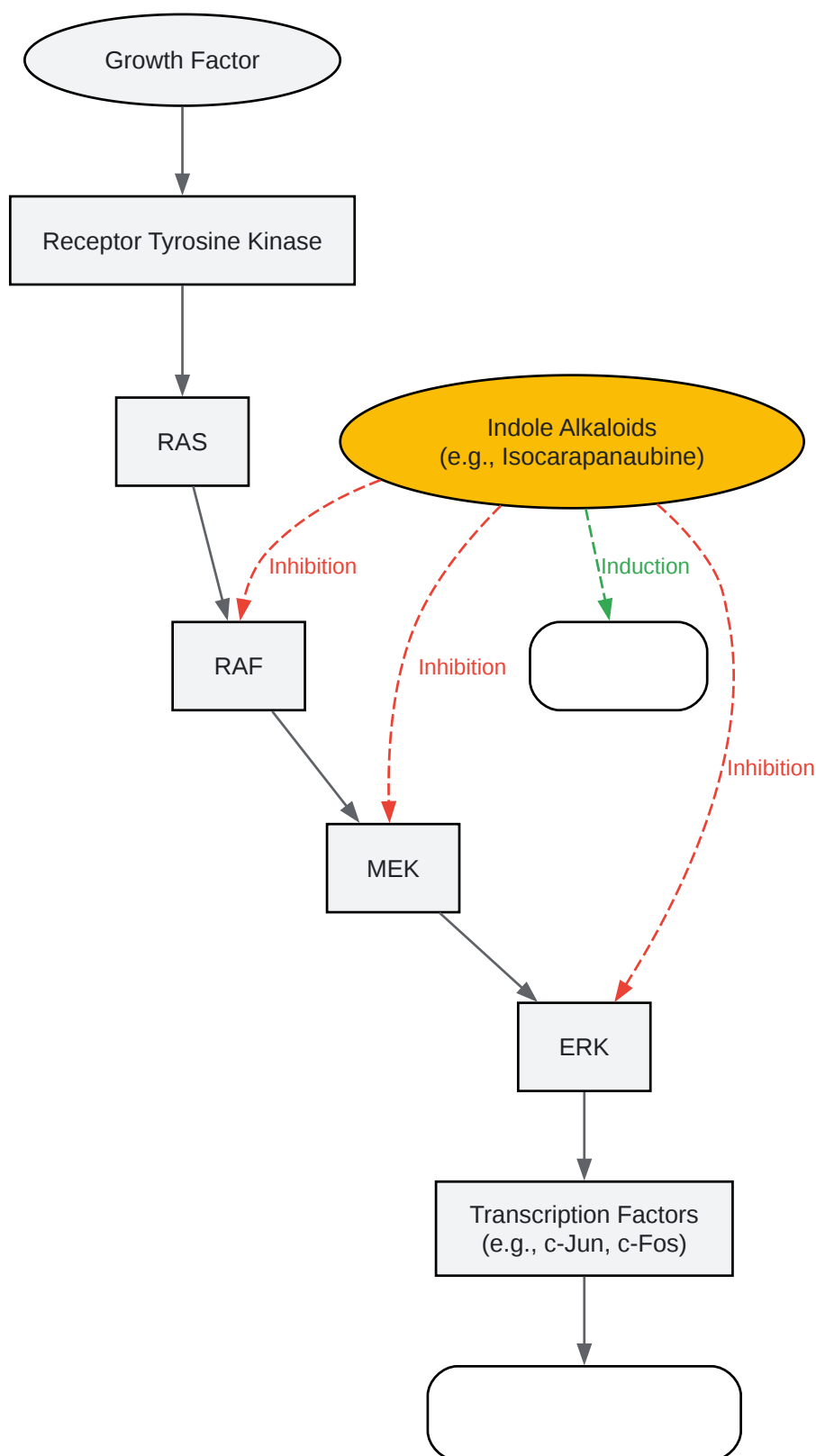


## Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and mechanism of action for **Isocarapanaubine** are limited, its classification as an indole alkaloid places it within a group of compounds known for a wide range of pharmacological effects. Many indole alkaloids are known to interact with various cellular targets and signaling pathways.

For instance, a significant body of research has demonstrated that certain indole alkaloids possess anticancer properties by modulating key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Indole alkaloids have been shown to interfere with this pathway at various points, leading to the inhibition of cancer cell growth and induction of apoptosis.

It is plausible that **Isocarapanaubine**, as an indole alkaloid, may exhibit similar biological activities. However, dedicated research is required to confirm its specific targets and mechanisms of action.



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General MAPK signaling pathway potentially targeted by indole alkaloids.

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